



# An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties of **2-Hydroxy Atorvastatin Calcium Salt**, an active metabolite of Atorvastatin. The document details its physicochemical characteristics, pharmacological activity, metabolic pathways, and relevant experimental protocols, presented with clarity for a scientific audience.

# **Core Physicochemical Properties**

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a primary active metabolite of Atorvastatin.[1][2] The compound is typically supplied as a calcium salt. There are variations in the reported molecular formula and weight, which generally refer to the ratio of the 2-Hydroxy Atorvastatin anion to the calcium cation. The most common representation is a 2:1 salt.

Table 1: Physicochemical and Identification Data for 2-Hydroxy Atorvastatin Calcium Salt



| Property          | Value                                                                                                                           | Reference(s)    |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4]          |
| Synonyms          | o-hydroxy Atorvastatin, ortho-<br>hydroxy Atorvastatin, BMS<br>243887-01, PD 152873                                             | [1]             |
| CAS Number        | 265989-46-6                                                                                                                     | [1][3][5]       |
| Molecular Formula | C66H68CaF2N4O12 (2:1 salt)                                                                                                      | [3][4][6]       |
| Molecular Weight  | 1187.35 g/mol (for 2:1 salt)                                                                                                    | [3][4][6]       |
| Appearance        | White to Pale Yellow Solid                                                                                                      | [7]             |
| Melting Point     | >166°C (decomposition) or 223°C (decomposition)                                                                                 | [8][9]          |
| Solubility        | Soluble in DMSO (~12.5 mg/mL) and Methanol.[1][10] [11] Very slightly soluble in water.[12]                                     | [1][10][11][12] |

Note: Some suppliers may list the formula as  $C_{33}H_{35}FN_2O_6\cdot 0.5Ca$  with a molecular weight of approximately 594.69 g/mol , which is chemically equivalent to the 2:1 salt.[5]

## **Pharmacological Profile**

2-Hydroxy Atorvastatin is not merely a byproduct of metabolism; it is an active metabolite that contributes significantly to the therapeutic effects of the parent drug, Atorvastatin.

#### Mechanism of Action: HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[13][14] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[13][14] The inhibition of HMG-CoA reductase in the



liver leads to a decrease in intracellular cholesterol levels. This stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[13][15] The active metabolites of Atorvastatin are responsible for approximately 70% of the total plasma HMG-CoA reductase inhibitory activity.[16][17]

## **Potency and Biological Activity**

2-Hydroxy Atorvastatin is considered equipotent to the parent drug, Atorvastatin.[18] The IC₅₀ value for Atorvastatin's inhibition of HMG-CoA reductase is 8 nM, and its active metabolites exhibit similar potency.[5][10] Beyond lipid-lowering, this metabolite also demonstrates antioxidant properties, inhibiting lipid hydroperoxide formation.[1] Furthermore, it has been shown to reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation.[9]

# **Metabolism and Signaling Pathways**

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[16][19]

# **Cytochrome P450-Mediated Metabolism**

The primary metabolic pathway for Atorvastatin is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[16][20][21] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (parahydroxylated).[21][22] These hydroxylated derivatives are then subject to further metabolism, including glucuronidation.[16][20]





Click to download full resolution via product page

Fig 1. Metabolic pathway of Atorvastatin to its active hydroxy metabolites.

## **HMG-CoA Reductase Pathway and Downstream Effects**

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin blocks the conversion of HMG-CoA to Mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. This disruption affects downstream signaling pathways that rely on prenylated proteins, such as Ras. By inhibiting HMG-CoA reductase, statins can lead to the inactivation of Ras and ERK1/2 signaling pathways.[23]





Click to download full resolution via product page

Fig 2. Inhibition of the HMG-CoA Reductase pathway by 2-Hydroxy Atorvastatin.

# **Experimental Protocols**

The quantification of 2-Hydroxy Atorvastatin, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant analytical technique.[24][25][26][27]

# Protocol: Quantification in Human Plasma via LC-MS/MS

#### Foundational & Exploratory





This section outlines a representative protocol synthesized from common methodologies for the simultaneous determination of Atorvastatin and its hydroxy metabolites in human plasma.[24] [26][28]

Objective: To accurately quantify the concentration of 2-Hydroxy Atorvastatin in human plasma samples.

- A. Sample Preparation (Solid Phase Extraction SPE)[26]
- Condition a solid-phase extraction cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.
- To a 200 μL plasma sample, add an appropriate internal standard.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.
- Elute the analytes (including 2-Hydroxy Atorvastatin) with two 0.5 mL aliquots of methanol.
- Evaporate the combined eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100-200 μL of the mobile phase for injection.
- B. Chromatographic Conditions[26][28]
- HPLC System: A validated HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC HSS T3).[25][28]
- Mobile Phase: An isocratic mixture, such as 0.05% formic acid in a water/acetonitrile mixture (e.g., 25:75, v/v).[25]
- Flow Rate: 0.2 0.6 mL/min.[2][26]
- Injection Volume: 15 20 μL.[2][28]
- Column Temperature: Ambient or controlled (e.g., 40°C).



#### C. Mass Spectrometric Detection[2][24][25]

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, though negative ion mode has also been used for improved selectivity.[26]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition (Example): For 2-Hydroxy Atorvastatin, a common transition is m/z 575.4 → 466.2 or 575.5 → 440.5.[25] These transitions should be optimized for the specific instrument used.

Table 2: Example LC-MS/MS Method Parameters

| Parameter              | Setting                                                              | Reference(s) |
|------------------------|----------------------------------------------------------------------|--------------|
| Extraction Method      | Solid Phase Extraction (SPE)<br>or Liquid-Liquid Extraction<br>(LLE) | [25][26]     |
| Chromatographic Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)                        | [25]         |
| Mobile Phase           | 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)           | [25]         |
| Ionization Mode        | Positive Ion Electrospray (ESI+)                                     | [25]         |
| MRM Transition (m/z)   | 575.4 → 466.2                                                        | [25]         |
| Linear Range           | 0.2–40 ng/mL                                                         | [25][29]     |
| Limit of Quantitation  | ~0.07 ng/mL                                                          | [24]         |

```
graph TD {
A[Start: Plasma Sample] --> B{Add Internal Standard};
B --> C[Solid Phase Extraction (SPE)];
subgraph SPE_Process [ ]
```



```
C1[1. Condition Cartridge] --> C2[2. Load Sample];
C2 --> C3[3. Wash];
C3 --> C4[4. Elute Analyte];
end
C --> C4;
C4 --> D{Evaporate to Dryness};
D --> E[Reconstitute in Mobile Phase];
E --> F[Inject into LC-MS/MS];
subgraph LC MS MS Analysis [ ]
F1[HPLC Separation on C18 Column] --> F2[ESI Ionization];
F2 --> F3[Tandem MS Detection (MRM)];
end
F --> F1;
F3 --> G[End: Data Acquisition & Quantification];
% Styling
style A fill: #F1F3F4, stroke: #5F6368, stroke-width: 2px, color: #202124
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style D fill: #FBBC05, stroke: #5F6368, stroke-width: 2px, color: #202124
style E fill: #FBBC05, stroke: #5F6368, stroke-width: 2px, color: #202124
style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style G fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style SPE Process fill:#F1F3F4,color:#202124
style LC MS MS Analysis fill:#F1F3F4,color:#202124
}
```

**Fig 3.** Workflow for bioanalytical quantification of 2-Hydroxy Atorvastatin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

#### Foundational & Exploratory





- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. 2-Hydroxy Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]
- 4. 2-Hydroxy Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 2-Hydroxy Atorvastatin Calcium Salt | 265989-46-6 [chemicalbook.com]
- 10. abmole.com [abmole.com]
- 11. 2-Hydroxy atorvastatin calcium salt | active and hydroxy metabolite of Atorvastatin calcium salt | CAS# 265989-46-6 |PD152873; PD-152873| InvivoChem [invivochem.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atorvastatin Wikipedia [en.wikipedia.org]
- 17. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atorvastatin | Encyclopedia MDPI [encyclopedia.pub]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 25. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jddtonline.info [jddtonline.info]
- 28. Portico [access.portico.org]
- 29. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12348133#2-hydroxy-atorvastatin-calcium-salt-basic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com